molecular formula C9H11FS B2737912 Ethyl 3-fluoro-4-methylphenyl sulfide CAS No. 1314964-95-8

Ethyl 3-fluoro-4-methylphenyl sulfide

Cat. No.: B2737912
CAS No.: 1314964-95-8
M. Wt: 170.25
InChI Key: KFAGNFAPTDPEOZ-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methylphenyl sulfide is a chemical compound . The exact molecular formula and weight are not specified in the available resources .


Synthesis Analysis

The synthesis of similar compounds involves various methods . For instance, aryl benzyl sulfides, diaryl sulfides, and dibenzyl sulfides were synthesized using four different methods and characterized by 1H NMR, FT-IR, and Gas chromatography . The reaction conditions of different synthesis methods were studied from the aspects of time, solvent, base, and dispersant .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and molecular weight, are not specified in the available resources .

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-ethylsulfanyl-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FS/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAGNFAPTDPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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